gp100 (619-627)
Description
Properties
sequence |
RLMKQDFSV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanocyte protein PMEL (619-627); gp100 (619-627) |
Origin of Product |
United States |
Molecular Recognition and Binding Dynamics of Gp100 619 627
Major Histocompatibility Complex (MHC) Class I Restriction
The presentation of endogenous peptides like gp100 is mediated by MHC class I molecules. This process is fundamental for the surveillance of cancerous or virally infected cells by CD8+ cytotoxic T lymphocytes (CTLs). The binding of a peptide to an MHC molecule is a highly specific event, dictated by the peptide's sequence and the polymorphic nature of the MHC's peptide-binding groove.
Specificity for HLA-A*0201 Allele
The gp100 (619-627) peptide, with the amino acid sequence Arg-Leu-Met-Lys-Gln-Asp-Phe-Ser-Val (RLMKQDFSV), is recognized as an epitope restricted by the Human Leukocyte Antigen (HLA)-A0201 allele. watsonbio.comjpt.com HLA-A0201 is a very common MHC class I allele, particularly in Caucasian populations, making its restricted peptides valuable candidates for cancer vaccine development. While several gp100-derived peptides are known to be presented by HLA-A*0201, including the well-studied gp100(154-162), gp100(209-217), and gp100(280-288), the gp100 (619-627) fragment has also been identified as a relevant epitope for this allele. watsonbio.comnih.gov
Structural Basis of Peptide Loading onto MHC Class I Molecules
The loading of peptides onto MHC class I molecules is a complex and highly regulated process that occurs within the endoplasmic reticulum (ER). While specific structural studies detailing the loading of the gp100 (619-627) peptide are not available in the reviewed literature, the general mechanism is well-established.
The process begins with the degradation of cytosolic and nuclear proteins, such as gp100, by the proteasome into smaller peptides. These peptides are then transported from the cytosol into the ER by the Transporter associated with Antigen Processing (TAP). Inside the ER, newly synthesized MHC class I heavy chains associate with the light chain, β2-microglobulin (β2m), aided by the chaperone calnexin. This heterodimer then integrates into the Peptide Loading Complex (PLC). The PLC is a large multi-protein assembly that includes the TAP transporter, the chaperone tapasin, ERp57, and calreticulin. Tapasin plays a crucial role by bridging the MHC class I molecule to TAP, facilitating the sampling of peptides as they enter the ER. It also edits the peptide repertoire, promoting the binding of high-affinity peptides that will form stable complexes. Once a suitable peptide, such as gp100 (619-627), binds with sufficient affinity, the MHC-peptide complex is stabilized, released from the PLC, and transported to the cell surface for presentation to T-cells. nih.gov
Thermodynamics of Peptide-MHC Binding and Stability
The stability of the peptide-MHC (pMHC) complex is a critical determinant of its immunogenicity. A stable complex must persist on the cell surface long enough to ensure a productive encounter with a specific T-cell. While specific thermodynamic data for the gp100 (619-627)–HLA-A*0201 interaction were not found, the stability of such complexes is often measured by their half-life (t½) at the cell surface.
For example, studies on another gp100 epitope, gp100(209-217), and its N-terminally extended precursors provide insight into how stability is assessed. In these experiments, HLA-A0201-positive cells are pulsed with the peptide, and the persistence of the specific pMHC complex on the surface is measured over time using a fluorescently labeled antibody. Research on the gp100(209-217) peptide and its modified variants has shown that even small changes to the peptide sequence can significantly alter the stability of the pMHC complex. nih.gov The table below shows stability data for different gp100 peptides binding to HLA-A0201, illustrating the range of stabilities observed for epitopes from the same protein. nih.gov
| Peptide Sequence (Residues) | Modification | Peptide-MHC Complex Half-life (t½) |
| RITDQVPFSV (208-217) | Wild-type | ~2.5 hours |
| RIMDQVPFSV (208-217) | T210M substitution | ~4.0 hours |
| ITDQVPFSV (209-217) | Wild-type | ~3.0 hours |
| IMDQVPFSV (209-217) | T210M substitution | ~8.0 hours |
| Note: Data is for the gp100(209-217) epitope and its variants, as specific data for gp100(619-627) was not available in the reviewed sources. nih.gov |
T-Cell Receptor (TCR) Engagement
Once the gp100 (619-627)-HLA-A*0201 complex is displayed on the melanoma cell surface, it can be interrogated by CD8+ T-cells. The recognition event is mediated by the T-cell receptor (TCR), which physically binds to the pMHC ligand.
Structural Analysis of gp100 (619-627)-MHC-TCR Ternary Complex
The precise nature of T-cell recognition is defined by the three-dimensional structure of the ternary complex formed by the TCR, the peptide, and the MHC molecule. While there are no published crystal or cryo-EM structures for a TCR in complex with gp100 (619-627)/HLA-A*0201, extensive research on other gp100 epitopes provides a clear framework for understanding this interaction. nih.govresearchgate.net
Structural studies show that TCRs typically dock diagonally across the pMHC surface. researchgate.net The complementarity-determining region (CDR) loops of the TCR's alpha (α) and beta (β) chains make specific contacts with both the MHC helices and the solvent-exposed residues of the peptide. The CDR1 and CDR2 loops generally interact more with the MHC helices, positioning the TCR, while the highly variable CDR3 loops are primarily responsible for contacting the peptide, conferring antigen specificity. nih.gov For example, the structure of a TCR recognizing the gp100(280-288) peptide (YLEPGPVTV) shows that the TCR is centered over the peptide, with its CDR3 loops making critical hydrogen bonds and van der Waals contacts with the peptide's central residues. researchgate.netcardiff.ac.uk Differences in TCR docking angles and the specific contacts made can lead to different signaling outcomes and T-cell functions. nih.gov
Biophysical Characterization of TCR-pMHC Interaction Affinity
The strength of the interaction between the TCR and the pMHC complex, known as affinity, is a key biophysical parameter that influences T-cell activation. Affinity is typically quantified by the equilibrium dissociation constant (K_D), where a lower K_D value indicates a stronger interaction. nih.gov These measurements are often performed using techniques like Surface Plasmon Resonance (SPR).
| T-Cell Receptor | Peptide Ligand (in HLA-A*0201) | Binding Affinity (K_D) |
| PMEL17 TCR | gp100(280-288) - YLEPGPVTA | 7.6 µM |
| PMEL17 TCR | gp100(280-288, 9V) - YLEPGPVTV | 6.3 µM |
| gp100 TCR | gp100(280-288) - YLEPGPVTA | 26.5 µM |
| gp100 TCR | gp100(280-288, 9V) - YLEPGPVTV | 21.9 µM |
| Note: Data is for TCRs recognizing the gp100(280-288) epitope, as specific data for gp100(619-627) was not available in the reviewed sources. cardiff.ac.uk |
Molecular Mechanisms of TCR Recognition and Specificity
The interaction between a T-cell receptor (TCR) and the gp100 peptide presented by a Major Histocompatibility Complex (MHC) class I molecule is a cornerstone of the adaptive immune response against melanoma. researchgate.net Structural analyses, including cryogenic electron microscopy, have provided detailed insights into the molecular interface of the TCR-pMHC complex. researchgate.net
The gp100 (619-627) peptide, with the sequence RLMKQDFSV, is one of several epitopes derived from the gp100 protein. nih.gov However, much of the detailed structural and recognition research has focused on other immunogenic gp100 peptides, such as gp100(209-217) (ITDQVPFSV) and gp100(280-288) (YLEPGPVTA), which are presented by the common HLA-A*0201 allele. oup.comnih.gov These studies serve as a model for understanding the principles of TCR recognition.
For a TCR to recognize its target, the complementarity-determining regions (CDRs) of the TCR's alpha (α) and beta (β) chains make specific contacts with both the peptide and the MHC molecule. researchgate.net The binding geometry is precise, characterized by a specific docking angle and a defined set of polar interactions, such as hydrogen bonds, between the TCR and the pMHC surface. researchgate.net For instance, in the recognition of a related gp100 epitope, the TCR is positioned centrally over the peptide's exposed residues. nih.gov
The specificity of this recognition is exquisitely sensitive. Even single amino acid substitutions within the peptide can dramatically alter or completely abrogate TCR binding and subsequent T-cell activation. nih.govcardiff.ac.uk Studies on different TCRs that recognize the same gp100 peptide have shown that they can have varying affinities and can even be affected differently by modifications to the peptide. nih.govnih.govosti.gov This highlights that TCR recognition is not solely dependent on the peptide sequence but on the unique structural conformation of the entire pMHC-TCR complex. nih.govnih.gov Architectural differences in how various TCRs engage the pMHC complex can lead to different functional outcomes, such as the type of cytokine released (e.g., IFN-γ versus IL-17A). nih.govnih.gov
Antigen Processing and Presentation Pathways for gp100 (619-627)
For the gp100 (619-627) peptide to be recognized by a T-cell, it must first be generated from the full-length gp100 protein and presented on the surface of a cell by an MHC class I molecule. This process involves several key steps.
Endogenous Antigen Processing via Proteasomal Degradation
The journey begins in the cytoplasm, where the full-length gp100 protein, like most intracellular proteins, is eventually tagged for degradation. nih.gov The primary machinery for this degradation is the proteasome, a large, multi-catalytic protease complex. nih.govnih.gov The proteasome cleaves the protein into smaller peptide fragments. nih.gov The generation of the precise C-terminus of the antigenic peptide is a critical step, and studies on other gp100 epitopes have shown that the proteasome efficiently liberates the correct C-termini. nih.gov However, the proteasome often generates peptides that are longer than the final 8-11 amino acid epitope, creating N-terminally extended precursors. nih.govnih.gov In some cases, the proteasome can even perform "splicing," where two non-contiguous fragments of the protein are joined together to form a novel epitope, a mechanism that has been observed for the gp100 protein. aai.orgnih.gov
Translocation of Peptide to Endoplasmic Reticulum (ER)
Once generated in the cytosol, the peptide fragments must be transported into the endoplasmic reticulum (ER), where MHC class I molecules are assembled. nih.govcreative-diagnostics.com This transport is primarily mediated by the Transporter associated with Antigen Processing (TAP). nih.gov TAP is a heterodimeric complex that forms a channel in the ER membrane, actively pumping peptides from the cytosol into the ER lumen. nih.gov
Interestingly, many melanoma-associated epitopes, including those from gp100, are actually poor substrates for TAP in their final, minimal form. nih.gov Research suggests that TAP preferentially transports longer, N-terminally extended precursor peptides. nih.gov These precursors are then trimmed to their final length within the ER by ER-resident aminopeptidases (ERAPs), such as ERAP1. nih.govnih.gov This two-step process—transport of a precursor followed by ER trimming—is a key feature of the antigen presentation pathway for this class of epitopes. nih.gov Some studies also suggest the existence of TAP-independent pathways for certain gp100 epitopes, where peptides might gain access to the ER or other loading compartments through alternative mechanisms, a particularly relevant consideration for tumors that downregulate TAP to evade immune detection. researchgate.netresearchgate.net
Role of Antigen-Presenting Cells (APCs) in Epitope Display
While any nucleated cell can process and present endogenous antigens, professional Antigen-Presenting Cells (APCs), such as dendritic cells (DCs), are uniquely equipped to initiate a primary T-cell response. frontiersin.orgnih.gov DCs can acquire the gp100 antigen not only from their own endogenous production but also from external sources, such as dying melanoma cells, through a process called cross-presentation. aai.org
In cross-presentation, exogenous gp100 protein is taken up by the DC and can be processed through several routes. aai.orgresearchgate.net One major pathway involves the antigen being translocated from endosomes into the cytosol, where it enters the conventional MHC class I pathway described above: proteasomal degradation, TAP transport, and loading onto MHC class I molecules in the ER. aai.orgresearchgate.net DCs are highly efficient at this process, and their maturation state, influenced by various signals, enhances the expression of MHC and co-stimulatory molecules necessary for robust T-cell activation. oncotarget.com The density of a specific peptide-MHC complex, like gp100 (619-627) on the DC surface, is a critical factor that can determine the magnitude of the resulting T-cell response. aai.org
Peptide Modifications and Their Impact on Binding and Recognition
The natural gp100 epitopes are often derived from a "self" protein and may bind to MHC molecules with relatively low affinity, leading to weak immunogenicity. aai.orgresearchgate.net To overcome this, researchers have strategically modified the peptide sequence to enhance its interaction with the MHC molecule, thereby creating more potent T-cell responses.
Anchor Residue Alterations and Enhanced MHC Binding
Peptides bind to MHC class I molecules via specific "anchor residues" that fit into corresponding pockets in the MHC binding groove. For the HLA-A*0201 allele, the primary anchor residues are typically at position 2 (P2) and position 9 (P9) of the peptide. oup.comaai.org By substituting the natural amino acid at these anchor positions with residues known to have a higher binding affinity for the MHC pockets, the stability of the peptide-MHC complex can be dramatically increased. oup.comaai.org
For example, in the widely studied gp100(209-217) epitope (ITDQVPFSV), the threonine at P2 is a suboptimal anchor. Replacing it with a methionine (M) or leucine (B10760876) (L) — preferred anchor residues for HLA-A*0201 — results in a modified peptide with significantly higher binding affinity and stability. researchgate.netaai.orgrupress.org This enhanced binding can lead to a greater number of stable pMHC complexes on the cell surface, which can more effectively stimulate T-cells. aai.org Similar strategies have been applied to other gp100 peptides, such as substituting the alanine (B10760859) at P9 in the gp100(280-288) peptide with a valine (V). aai.orgnih.gov These "heteroclitic" peptides, while differing from the native sequence, can often elicit T-cell responses that cross-react with and recognize the original, unmodified epitope presented on melanoma cells. oup.comnih.gov
The table below summarizes findings from studies on modified gp100 peptides designed for enhanced HLA-A*0201 binding.
| Peptide Name | Sequence | Modification | Effect on HLA-A*0201 Binding | Reference |
| gp100(209-217) (native) | ITDQVPFSV | None | Low to moderate affinity | researchgate.net |
| g209-2M | I MDQVPFSV | T2→M | Higher affinity/stability | researchgate.netaai.org |
| gp100(280-288) (native) | YLEPGPVTA | None | Low affinity | oup.comaai.org |
| g280-9V | YLEPGPVTV | A9→V | Increased binding affinity | aai.orgnih.gov |
It is crucial to note, however, that while anchor modifications can boost MHC binding, they can also sometimes alter the conformation of the peptide in a way that affects TCR recognition, occasionally leading to a loss of cross-reactivity. osti.govaai.org The effect of such modifications can be dependent on the specific TCR, with some TCRs being highly sensitive to these changes and others being more tolerant. osti.gov
Effects on TCR Binding Affinity and T-cell Activation
The interaction between a T-cell receptor (TCR) and its cognate peptide-Major Histocompatibility Complex (pMHC) is a critical event that governs the activation and subsequent effector functions of a T-cell. The gp100 (619-627) peptide, with the amino acid sequence Arg-Leu-Met-Lys-Gln-Asp-Phe-Ser-Val (RLMKQDFSV), is recognized as a cytotoxic T-lymphocyte (CTL) epitope when presented by the HLA-A*0201 molecule, a common human MHC class I allele. innopep.comkeio.ac.jp The study of its binding dynamics provides insight into how the immune system targets melanoma cells.
The strength of the TCR-pMHC interaction, or binding affinity, is a key determinant of T-cell responsiveness. snf.ch This affinity is commonly expressed as the equilibrium dissociation constant (Kd), where a lower Kd value signifies a stronger binding interaction. frontiersin.org For self-antigens like gp100, the TCRs of naturally occurring T-cells typically exhibit low to moderate affinity, generally in the 1–100 μM range. frontiersin.org This physiological low affinity is a result of negative selection in the thymus to prevent autoimmunity, but it can also limit the effectiveness of anti-tumor immune responses. sb-peptide.com
To overcome the low affinity of natural TCRs and enhance anti-tumor immunity, researchers often develop altered peptide ligands (APLs). APLs are versions of the native peptide with amino acid substitutions designed to either improve MHC binding or enhance TCR recognition. While specific binding affinity data for the gp100 (619-627) epitope is not extensively documented in publicly available literature, studies on other gp100 epitopes, such as gp100(280-288), provide a clear framework for how such modifications affect TCR binding and T-cell function. For instance, substitutions at key positions can dramatically alter the binding landscape. An amino acid change at position 3 of the gp100(280-288) peptide (APL A3) was shown to completely abrogate TCR binding, acting as a "null ligand". zenodo.org In contrast, a different APL with a double mutation (APL S4S6) still permitted TCR binding, although to a lesser degree than the wild-type peptide. zenodo.org
These findings illustrate that not all modifications have the same effect, and the relationship between the peptide sequence and TCR binding is highly specific. The data below, derived from the gp100(280-288) epitope, exemplifies how TCR binding can be modulated.
Table 1: Illustrative TCR Binding Affinity for Altered gp100 Peptide Ligands (Note: Data is for the gp100(280-288) epitope and serves as an example of principles applicable to peptide-TCR interactions.)
| Peptide Ligand | Modification | Relative Binding to gp100-specific TCR | Functional Classification |
|---|---|---|---|
| gp100 wt | Wild-Type | Baseline | Agonist |
| APL A3 | Substitution at p3 | No Binding Detected | Null Ligand |
| APL S4S6 | Double Substitution (p4, p6) | Lowered Binding | Partial Agonist |
Source: Adapted from research findings on gp100(280-288) altered peptide ligands. zenodo.org
The binding affinity of the TCR-pMHC interaction directly influences the degree and nature of T-cell activation. frontiersin.org A strong and sustained interaction typically leads to robust activation, including T-cell proliferation, secretion of inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and execution of target cell killing (cytotoxicity). frontiersin.org
Interestingly, research on APLs has demonstrated that different T-cell functions can have different activation thresholds. It is possible to "dissect" T-cell functions by modulating TCR binding affinity. zenodo.org The study of the gp100(280-288) APL S4S6 revealed that this partial agonist, which binds the TCR with lower affinity, could still induce potent cytotoxicity against target cells. zenodo.org However, its ability to stimulate the production of most cytokines (such as IL-2, IL-4, IL-5, and IL-10) and activate the key transcription factor NFAT (Nuclear Factor of Activated T-cells) was significantly impaired, requiring at least a 1000-fold higher peptide concentration compared to the wild-type peptide. zenodo.org This suggests that T-cell cytotoxicity has a lower activation threshold than cytokine production. Furthermore, T-cell responses to this lower-affinity APL showed an increased dependence on the CD8 co-receptor to stabilize the interaction. zenodo.org
These principles highlight the complex relationship between molecular binding and cellular response. While the gp100 (619-627) peptide is a known target for CTLs, its precise ability to activate a full range of T-cell effector functions would similarly depend on the affinity of the specific TCRs recognizing it.
Table 2: Illustrative T-cell Functional Responses to Altered gp100 Peptide Ligands (Note: Data is for the gp100(280-288) epitope and serves as an example of principles applicable to T-cell activation.)
| Peptide Ligand | T-cell Cytotoxicity | IFN-γ Production | IL-2 / IL-10 Production | NFAT Activation |
|---|---|---|---|---|
| gp100 wt | Strong | Strong | Yes | Yes |
| APL A3 | None | None | No | No |
| APL S4S6 | Strong (at high concentration) | Weak | No | No |
Source: Adapted from functional analysis of T-cells stimulated with gp100(280-288) altered peptide ligands. zenodo.org
Immunological Characterization of Gp100 619 627 Response
Induction of Antigen-Specific T-Cell Responses
The initiation of an effective immune response against gp100 (619-627) hinges on the successful activation and proliferation of antigen-specific T-cells. This process involves both CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T-cells, which work in concert to recognize and eliminate tumor cells.
The primary mechanism for targeting tumor cells expressing gp100 involves the activation of CD8+ CTLs. These specialized immune cells are capable of recognizing the gp100 (619-627) peptide when it is presented on the surface of melanoma cells by Major Histocompatibility Complex (MHC) class I molecules, specifically HLA-A2. ignytebio.comjpt.com This recognition occurs through the T-cell receptor (TCR) on the surface of the CD8+ T-cell.
Upon this specific interaction, a cascade of signaling events is initiated within the T-cell, leading to its activation. akadeum.com This initial signal, however, is often insufficient for full activation and requires a second, co-stimulatory signal from molecules on the antigen-presenting cell (APC). immunology.org Once fully activated, the CD8+ T-cells undergo rapid proliferation, creating a large population of clones that are all specific for the gp100 (619-627) epitope. akadeum.com This clonal expansion is crucial for mounting a robust anti-tumor response.
| T-Cell Type | Activating Antigen | Key Molecules Involved | Outcome |
| CD8+ Cytotoxic T Lymphocyte | gp100 (619-627) peptide presented by HLA-A2 | T-Cell Receptor (TCR), CD8, MHC Class I | Activation and Proliferation |
While CD8+ CTLs are the direct effectors of tumor cell killing, CD4+ helper T-cells play a critical role in orchestrating and sustaining the anti-tumor immune response. nih.govnih.gov CD4+ T-cells recognize different epitopes of the gp100 protein presented by MHC class II molecules on APCs. aacrjournals.org Although the specific helper epitope is different from the 619-627 CTL epitope, their coordinated response is essential.
The activation of gp100-specific CD4+ T-cells leads to the secretion of cytokines that support the proliferation and function of CD8+ CTLs. uri.edu This "help" is crucial for the generation and maintenance of a durable and effective CTL response. aacrjournals.org Research has identified several CD4+ T-cell epitopes within the gp100 protein, and some of these are located near CTL epitopes, suggesting a potential for linked recognition and a more potent, localized immune response. aacrjournals.org
T-cell priming, the initial activation of a naive T-cell, predominantly occurs in secondary lymphoid organs like lymph nodes. immunology.orgnih.gov Here, professional APCs, such as dendritic cells (DCs), capture and process the gp100 antigen and present its peptides on both MHC class I and class II molecules.
For CD8+ T-cells, priming is enhanced when APCs are "licensed" by activated CD4+ helper T-cells. This licensing can involve the upregulation of co-stimulatory molecules on the APC, making them more effective at activating naive CD8+ T-cells. Following priming, the expansion phase involves massive proliferation of the now-activated T-cells. This expansion is driven by cytokines, most notably Interleukin-2 (B1167480) (IL-2), which promotes the survival and rapid division of antigen-specific T-cells. unil.ch
Role of Helper T-Cell Epitopes (CD4+ T cells) in gp100 Immunity.
Functional Assessment of T-Cell Reactivity
Once activated and expanded, the functionality of gp100 (619-627)-specific T-cells is assessed by their ability to produce effector molecules and to kill target cells.
A hallmark of an effective T-cell response is the production of specific cytokines. Interferon-gamma (IFN-γ) is a critical cytokine produced by activated CD8+ CTLs and Th1-type CD4+ helper cells. nih.govclinexprheumatol.org IFN-γ has multiple anti-tumor effects, including increasing MHC expression on tumor cells, making them more visible to CTLs, and activating other immune cells. unil.ch
Interestingly, studies have also shown the involvement of Interleukin-17A (IL-17A) in the response to gp100. nih.govnih.gov While traditionally associated with different T-cell subsets, some gp100-reactive T-cells can produce IL-17A. nih.gov The precise role of IL-17A in this context is complex, as it can have both pro-inflammatory and potentially tumor-promoting effects in different settings. frontiersin.orgresearchgate.net Research suggests that the balance between IFN-γ and IL-17A production can be influenced by the affinity of the T-cell receptor and the concentration of the gp100 peptide. nih.gov
| Cytokine | Producing Cell Type (in this context) | Key Functions in Anti-Tumor Response |
| Interferon-gamma (IFN-γ) | CD8+ CTLs, Th1 CD4+ T-cells | Upregulates MHC on tumor cells, activates other immune cells |
| Interleukin-17A (IL-17A) | Subsets of gp100-reactive T-cells | Pro-inflammatory effects, complex role in tumor immunity |
The ultimate function of gp100 (619-627)-specific CD8+ CTLs is the direct killing of melanoma cells presenting this epitope. The primary mechanism for this is the perforin/granzyme pathway. jci.orgcreative-diagnostics.com Upon forming a tight connection with a target tumor cell, the CTL releases the contents of its cytotoxic granules into the synaptic cleft. unil.ch
Perforin, a pore-forming protein, inserts itself into the target cell's membrane, creating channels. creative-diagnostics.comnih.gov These pores allow for the entry of granzymes, which are serine proteases, into the cytoplasm of the tumor cell. creative-diagnostics.com Once inside, granzymes initiate a caspase cascade, leading to programmed cell death, or apoptosis, of the target cell. unil.chcreative-diagnostics.com This is a highly specific and efficient mechanism for eliminating tumor cells without causing widespread damage to surrounding healthy tissue.
Cytokine Production (e.g., IFN-γ, IL-17A) by Reactive T-Cells.
Immunodominance and Subdominance of gp100 Epitopes
The glycoprotein (B1211001) 100 (gp100) antigen, a key target in melanoma immunotherapy, contains numerous potential T-cell epitopes, each with varying capacities to elicit an immune response. medchemexpress.eu This variation leads to a phenomenon known as immunodominance, where the immune system preferentially recognizes and responds to a limited number of "dominant" epitopes, while responses to other "subdominant" epitopes are weaker or absent. nih.gov The gp100 (619-627) peptide is one of several naturally processed epitopes derived from the gp100 protein. nih.govmedchemexpress.cn Research has focused on understanding the diversity of human antitumor cytotoxic T-cell (CTL) responses to the array of gp100-derived peptides. nih.gov Studies have identified certain gp100 peptides that are considered dominant because they are frequently recognized in the natural immune response of melanoma patients. Conversely, other peptides, which can still induce a CTL response when used for in vitro immunization, are classified as subdominant because they are not typically targeted during a natural anti-tumor response. nih.gov
The gp100 protein presents a variety of epitopes, primarily for HLA-A*0201-restricted recognition, that have been evaluated for their immunogenicity. The response to any single epitope, such as gp100 (619-627), must be understood in the context of this broader repertoire. In vitro studies using peptide-pulsed dendritic cells have successfully induced CTLs against both dominant and subdominant gp100 epitopes from the lymphocytes of healthy volunteers. nih.gov
For instance, research has demonstrated that peptides corresponding to known dominant epitopes can elicit high CTL activity. nih.gov In parallel, peptides not typically recognized in melanoma patients (subdominant epitopes) were also shown to be immunogenic under these specific in vitro conditions. nih.gov This suggests that the T-cell repertoire capable of recognizing these subdominant epitopes exists but is not effectively activated in vivo.
The table below presents a comparative list of several HLA-A2 restricted gp100 epitopes that have been studied in immunotherapy research.
| Epitope Name | Amino Acid Sequence | Position | Immunogenicity Status |
|---|---|---|---|
| gp100 (154-162) | KTWGQYWQV | 154-162 | Dominant |
| gp100 (209-217) | IMDQVPFSV | 209-217 | Dominant |
| gp100 (280-288) | YLEPGPVTA | 280-288 | Dominant |
| gp100 (457-466) | LLDGTATLRL | 457-466 | Subdominant |
| gp100 (476-485) | VLYRYGSFSV | 476-485 | Subdominant |
| gp100 (619-627) | RLMKQDFSV | 619-627 | Subdominant |
Table based on data from sources. nih.govresearchgate.net
Given that the immune response often focuses on a few dominant epitopes, various strategies have been developed to enhance the immunogenicity of subdominant epitopes like gp100 (619-627). nih.govnih.gov The goal is to broaden the scope of the anti-tumor immune attack. One effective method is the use of potent antigen-presenting cells (APCs), such as dendritic cells (DCs), pulsed with the subdominant peptide. nih.gov This approach bypasses the need for natural processing and presentation, directly stimulating T-cells. nih.gov
Another strategy involves modifying the delivery system or the antigen itself. For example, using viral vectors to express the entire gp100 protein within DCs can enhance the presentation of subdominant epitopes. nih.gov This method may lead to a more diverse T-cell response compared to vaccination with single, dominant peptides. nih.gov Furthermore, creating altered peptide ligands (APLs) by substituting amino acids can increase the peptide's binding affinity to MHC molecules, thereby enhancing its stability and immunogenicity. aacrjournals.org For instance, substitutions at non-anchor positions of a gp100 peptide were shown to dramatically enhance its binding affinity and capacity to induce melanoma-specific CTLs. aacrjournals.org Such approaches can effectively convert a subdominant epitope into a potent immunogen.
Comparative Analysis with Other gp100 Epitopes.
Overcoming Immune Tolerance to Self-Antigens
The gp100 protein is a non-mutated self-antigen, also known as a tissue differentiation antigen, expressed on both healthy melanocytes and malignant melanoma cells. nih.govnih.gov This shared expression creates a significant challenge for immunotherapy, as the immune system develops tolerance to self-antigens to prevent autoimmunity. nih.govnih.govplos.org Breaking this tolerance is crucial for mounting an effective therapeutic response against gp100-expressing tumors.
Peripheral tolerance mechanisms supplement the central tolerance established in the thymus and are critical for controlling self-reactive T-cells that escape into the periphery. nih.govnih.gov Two principal mechanisms are clonal anergy and activation-induced cell death (AICD). nih.gov
Clonal anergy refers to a state of functional unresponsiveness. T-cell activation requires two signals: T-cell receptor (TCR) engagement with the peptide-MHC complex and a co-stimulatory signal from molecules like B7 on the APC. nih.gov When a T-cell encounters a self-antigen on a normal tissue cell, which typically lacks co-stimulatory molecules, it receives the first signal without the second. nih.gov This incomplete activation can render the T-cell anergic, making it unable to respond to subsequent encounters with the same antigen, even in the presence of co-stimulation. nih.gov The inhibitory receptor CTLA-4 also plays a role in inducing anergy. nih.gov
Activation-Induced Cell Death (AICD) is a process that eliminates chronically stimulated T-cells. Repeated stimulation of CD4+ T lymphocytes can lead to the co-expression of Fas (CD95) and Fas ligand (FasL), triggering apoptosis and deleting the self-reactive T-cell clone. nih.gov These mechanisms ensure that mature T-cells with the potential to react against self-antigens like gp100 remain in a functionally tolerant state. nih.govresearchgate.net
Researchers have explored several strategies in preclinical models to overcome immune tolerance to self-antigens like gp100. These approaches aim to provide a sufficiently strong signal to activate the self-reactive T-cells that have not been deleted.
Xenogeneic Immunization: This strategy involves immunizing with a homologous protein from another species. For example, immunizing C57BL/6 mice with a recombinant vaccinia virus encoding human gp100 (hgp100) successfully elicited a specific CD8+ T-cell response, whereas the mouse homologue (mgp100) was non-immunogenic. nih.govresearchgate.netrupress.org These T-cells were cross-reactive with the mouse gp100 and could effectively treat established melanoma tumors. rupress.org The antigenic disparity provided by the foreign protein is often sufficient to break immune tolerance. nih.govaacrjournals.org
Altered Peptide Ligands (APLs): The poor immunogenicity of some self-antigens stems from the instability of the peptide-MHC-I complex. jci.org APLs are synthetic peptides with amino acid substitutions that enhance their binding affinity to MHC molecules. rupress.org A peptide with higher MHC class I binding affinity can break tolerance by increasing the density or duration of peptide-MHC complexes on APCs, effectively lowering the threshold for T-cell activation. rupress.org Studies have shown that immunization with a high-affinity APL of a gp100 epitope can induce self-reactive, tumoricidal T-cells where the native peptide could not. aacrjournals.orgrupress.org
Use of Adjuvants and Immune Stimulants: Combining peptide vaccines with potent adjuvants or immune stimulants can help overcome tolerance. aacrjournals.orgnih.gov For example, combining gp100 peptide vaccines with high-dose Interleukin-2 (IL-2) has shown positive results in clinical trials, leading to higher response rates. aacrjournals.orgnih.gov Similarly, the TLR-7 ligand imiquimod, when used as an adjuvant with a long-peptide vaccine, can elicit gp100-specific CD8+ T cells from the endogenous repertoire. researchgate.net
Dendritic Cell (DC) Vaccines: Using DCs as a vaccine vehicle is another powerful approach. DCs are potent APCs that can be loaded with tumor antigens ex vivo and then administered to the patient. cambridge.org DCs transduced with an adenovirus expressing human gp100 have been shown to induce complete protection against melanoma challenge in preclinical models, demonstrating their ability to break tolerance and induce a strong anti-tumor response. cambridge.org
Preclinical and Mechanistic Studies Involving Gp100 619 627
In Vitro Immunogenicity Assays
A variety of in vitro assays have been employed to characterize the immune response to gp100 (619-627). These laboratory-based techniques provide a controlled environment to dissect the cellular and molecular interactions that occur when the immune system encounters this specific melanoma antigen.
Peptide-Pulsed Dendritic Cell (DC) Stimulation
Dendritic cells (DCs) are potent antigen-presenting cells (APCs) that play a crucial role in initiating T-cell responses. In preclinical studies, DCs are isolated and "pulsed" with the gp100 (619-627) peptide. aacrjournals.orgnih.gov This process involves incubating the DCs with the peptide, allowing them to process and present it on their surface via Major Histocompatibility Complex (MHC) class I molecules. These peptide-pulsed DCs are then used to stimulate T-cells in vitro, mimicking the initial stages of an anti-tumor immune response. aacrjournals.orgscienceopen.comcancer.gov This technique is foundational for generating and expanding gp100-specific T-cells for further functional analysis. aacrjournals.org
ELISpot and Intracellular Cytokine Staining for T-Cell Function
To assess the functional capacity of T-cells upon recognition of gp100 (619-627), two key assays are widely used: the Enzyme-Linked Immunospot (ELISpot) assay and intracellular cytokine staining (ICS).
The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at a single-cell level. immunospot.commdpi.com When T-cells are stimulated with gp100 (619-627)-pulsed DCs, those that recognize the peptide will release cytokines, such as interferon-gamma (IFN-γ). nih.govmdpi.com The ELISpot plate captures these cytokines, resulting in "spots" that can be counted, providing a measure of the number of antigen-specific, cytokine-producing T-cells. immunospot.commdpi.com
Intracellular cytokine staining (ICS) , coupled with flow cytometry, provides a multiparametric analysis of T-cell function. nih.govresearchgate.netccf.org After stimulation with the gp100 peptide, T-cells are treated with agents that block cytokine secretion, causing them to accumulate within the cell. The cells are then permeabilized and stained with fluorescently labeled antibodies specific for various intracellular cytokines. nih.govresearchgate.net This allows researchers to not only identify the types of cytokines being produced (e.g., IFN-γ, TNF-α) but also to phenotype the responding T-cells based on surface markers, offering a detailed picture of the T-cell response. nih.govccf.org
Table 1: Comparison of In Vitro T-Cell Function Assays
| Assay | Principle | Key Information Provided |
| ELISpot | Captures cytokines secreted by individual T-cells onto a membrane. immunospot.commdpi.com | Frequency of cytokine-producing cells. mdpi.com |
| Intracellular Cytokine Staining (ICS) | Detects cytokines accumulated within T-cells using flow cytometry. nih.govresearchgate.netccf.org | Simultaneous analysis of multiple cytokines and cell surface markers. researchgate.netccf.org |
Tetramer Staining for Antigen-Specific T-Cell Detection
Tetramer staining is a powerful technique for directly visualizing and quantifying antigen-specific T-cells. lubio.chmblbio.com This method utilizes MHC molecules complexed with the gp100 (619-627) peptide, which are then multimerized to form a "tetramer." lubio.chmblbio.com These tetramers are labeled with a fluorescent dye and can bind with high avidity to T-cell receptors (TCRs) that specifically recognize the gp100 peptide-MHC complex. lubio.chcaltagmedsystems.co.uk Flow cytometry is then used to detect and count the fluorescently labeled, gp100-specific T-cells within a larger population of lymphocytes. mblbio.commdpi.com This technique has been instrumental in tracking the frequency of these rare cells in various experimental conditions. mdpi.comnih.gov
Chromium Release Assays for Cytotoxicity
A critical function of cytotoxic T-lymphocytes (CTLs) is their ability to kill target cells, such as cancer cells. The chromium-51 (B80572) (⁵¹Cr) release assay is a classic method for measuring this cytotoxic activity. nih.govplos.org In this assay, target cells (e.g., melanoma cells expressing gp100) are labeled with radioactive ⁵¹Cr. nih.gov These labeled target cells are then co-cultured with CTLs that have been generated against the gp100 (619-627) peptide. If the CTLs recognize and kill the target cells, the ⁵¹Cr is released into the cell culture supernatant, and the amount of radioactivity can be measured. nih.govplos.org The percentage of ⁵¹Cr release is directly proportional to the level of CTL-mediated cytotoxicity. nih.gov
In Vivo Animal Models of Immune Response
To understand the immunogenicity of gp100 (619-627) in a more complex biological system, researchers utilize in vivo animal models.
Mouse Models for Studying gp100 (619-627) Immunogenicity
Mouse models are invaluable for studying the immune response to human tumor antigens like gp100. jci.orgnih.gov Specific strains of mice are often used, including those that are genetically engineered to express human HLA molecules, making them more suitable for studying human T-cell epitopes. jci.org In these models, immunization with the gp100 (619-627) peptide, often in conjunction with adjuvants or delivered via viral vectors, allows for the in vivo assessment of T-cell priming, expansion, and memory formation. nih.govjci.org Following immunization, immune responses can be analyzed using the same in vitro assays described above (ELISpot, tetramer staining, etc.) on cells isolated from the spleen or lymph nodes of the mice. nih.gov These models also allow for the evaluation of the anti-tumor efficacy of gp100 (619-627)-based immunotherapies by challenging the immunized mice with gp100-expressing tumors. jci.org
Assessment of Antigen-Specific CD8+ T-Cell Killing in Vivo
The in vivo cytotoxic activity of CD8+ T lymphocytes (CTLs) specific for the gp100 antigen is a critical measure of their anti-tumor potential. nih.govnih.gov A commonly used method to quantify this activity is the in vivo killing assay (IVKA). nih.govnih.gov This assay involves labeling target cells pulsed with the gp100 peptide (such as hgp10025-33) with a fluorescent dye like CFSE, and control cells (not pulsed with the peptide) with a different dye, such as Brilliant Violet. nih.govnih.gov These two cell populations are then co-injected into recipient mice. After a designated period, splenocytes are harvested and analyzed by flow cytometry to determine the relative proportions of the two labeled populations. nih.govnih.gov The percentage of specific lysis is calculated based on the reduction of the peptide-pulsed target cell population compared to the control cell population. nih.govnih.gov This method provides a quantitative measure of the ability of antigen-specific CD8+ T cells to recognize and eliminate their targets within a living organism. nih.govnih.gov
Studies have demonstrated that immunization with constructs encoding gp100 can induce potent gp100-specific CD8+ T cell responses capable of lysing target cells in vivo. rupress.org For instance, immunization of mice with a recombinant vaccinia virus encoding human gp100 elicited a CD8+ T cell response that was cross-reactive with the mouse gp100 homolog. rupress.org These T cells were effective in treating established B16 melanoma upon adoptive transfer. rupress.org The cytotoxic function of these T cells is crucial for their anti-tumor efficacy, as they are responsible for the direct lysis of tumor cells that present the gp100 peptide on their MHC class I molecules. cytologicsbio.com
Adoptive T-cell Transfer Studies utilizing gp100-reactive T cells
Adoptive T-cell (ACT) therapy is a promising immunotherapeutic approach for cancer. Preclinical studies using mouse models have been instrumental in evaluating the efficacy of transferring T cells engineered to recognize the gp100 antigen. nih.gov The pmel-1 mouse model, which utilizes transgenic T cells expressing a T-cell receptor (TCR) specific for gp100, has been widely used in these investigations. nih.govnih.gov
In these studies, pmel-1 T cells are adoptively transferred into mice bearing B16 melanoma, a poorly immunogenic tumor that expresses gp100. nih.gov Research has shown that the transfer of these gp100-reactive T cells can lead to tumor regression. rupress.orgnih.gov The effectiveness of this approach can be enhanced by several factors, including lymphodepleting conditioning of the host prior to T-cell infusion and the co-administration of cytokines like IL-2. jci.org
Furthermore, studies have explored the use of genetically modified T cells. By introducing a high-avidity TCR specific for a mutated version of the gp100 peptide, researchers have observed enhanced T-cell recognition and more durable tumor regression. jci.org This suggests that targeting neoantigens can improve the efficacy of ACT. jci.org In some models, the adoptive transfer of gp100-reactive T cells significantly reduced the number and size of lung tumors in mice, even without additional therapies like anti-PD-1. atsjournals.org
The source of the T-cell receptor can also influence the outcome. TCRs isolated from patients with vitiligo, an autoimmune condition where T cells target melanocytes, have shown superior anti-melanoma reactivity in mice when compared to TCRs from melanoma patients. atsjournals.org This highlights the potential of using TCRs from different disease contexts to improve cancer immunotherapy.
| Study Focus | T-Cell Type | Tumor Model | Key Findings | Reference |
|---|---|---|---|---|
| Targeting neoantigen | pmel-1 T cells | B16 melanoma expressing mutated gp100 | Enhanced T-cell recognition and durable tumor regression. | jci.org |
| Treatment of LAM-like tumors | gp100-reactive T cells | LAM-like lung tumors in mice | Significant reduction in tumor number and size. | atsjournals.org |
| Comparison of TCR sources | T cells with TCRs from vitiligo patients | Melanoma in mice | Superior anti-melanoma reactivity compared to TCRs from melanoma patients. | atsjournals.org |
| Allogeneic T-cell transfer | Allogeneic pmel-1 CD8+ T cells | B16 melanoma | Significant regression of large, vascularized tumors with low risk of GVHD. | nih.gov |
Investigation of Immunological Memory Formation in Preclinical Settings
The establishment of immunological memory is a fundamental goal of vaccination and immunotherapy, as it provides long-term protection against pathogens and cancer. wikipedia.orgnih.gov Immunological memory is the ability of the immune system to respond more rapidly and effectively to a previously encountered antigen. wikipedia.orgasm.org This is mediated by long-lived memory T and B cells that persist after the initial immune response. wikipedia.org
In the context of gp100, preclinical studies have investigated the formation of memory T cells following vaccination or adoptive T-cell therapy. The persistence of gp100-specific T cells is crucial for maintaining anti-tumor immunity and preventing tumor recurrence. Studies in mice have shown that vaccination with gp100-encoding constructs can generate long-lasting T-cell responses. nih.gov
The characteristics of the T cells used for adoptive transfer can influence the quality of the immunological memory. Naïve T cells have been shown to have a superior capacity to expand, persist, and mediate anti-tumor responses compared to memory T cells in some preclinical models. scispace.com This is attributed to their higher proliferative potential and ability to differentiate into various memory T-cell subsets, including central memory T cells, effector memory T cells, and tissue-resident memory T cells. cytologicsbio.comasm.org
The generation and maintenance of memory T cells are complex processes that are not yet fully understood. asm.org Further research is needed to identify the factors that promote the development of robust and long-lasting immunological memory to gp100, which will be critical for improving the long-term efficacy of cancer immunotherapies. frontiersin.org
Modulation of Immune Responses by Adjuvants and Co-stimulatory Molecules
Effects of Cytokines (e.g., IL-2, GM-CSF) on gp100 (619-627) Immunogenicity
Cytokines play a pivotal role in shaping the immune response to antigens like gp100. Interleukin-2 (B1167480) (IL-2) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) are two cytokines that have been extensively studied for their ability to enhance the immunogenicity of gp100-based vaccines and therapies.
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) is a cytokine that promotes the differentiation and maturation of dendritic cells (DCs), which are potent antigen-presenting cells. nih.gov By enhancing DC function, GM-CSF can lead to more effective T-cell priming and a stronger anti-tumor immune response. nih.govnih.gov Preclinical studies have demonstrated that co-delivering a plasmid encoding GM-CSF with a gp100 DNA vaccine results in greater protection from tumor challenge in mice. nih.gov This enhanced protection was T-cell mediated and was associated with a reduction in the required dose of the gp100 plasmid. nih.gov Clinical trials have also explored the use of GM-CSF DNA as an adjuvant for multi-peptide cancer vaccines, including those containing gp100 peptides, with the aim of boosting the immune response in melanoma patients. nih.gov
| Cytokine | Mechanism of Action | Effect on gp100 Immunogenicity | Reference |
|---|---|---|---|
| Interleukin-2 (IL-2) | Promotes T-cell proliferation and effector function. | Augments anti-tumor responses when combined with gp100 vaccines or ACT. | bachem.comnih.gov |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | Enhances dendritic cell differentiation and maturation. | Increases the efficacy of gp100 DNA vaccines, leading to greater tumor protection. | nih.govnih.gov |
Role of Pattern Recognition Receptor (PRR) Ligands
Pattern Recognition Receptors (PRRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs). frontiersin.org The activation of PRRs on immune cells, particularly dendritic cells, triggers signaling pathways that lead to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules, thereby bridging innate and adaptive immunity. ox.ac.uksemanticscholar.org Ligands for PRRs, such as Toll-like receptors (TLRs), are therefore potent vaccine adjuvants that can significantly enhance the immunogenicity of antigens like gp100. frontiersin.orgox.ac.uk
Toll-like Receptor (TLR) Agonists are a class of PRR ligands that have shown great promise as vaccine adjuvants. ox.ac.ukresearchgate.net Different TLRs recognize distinct molecular patterns, and their agonists can be used to tailor the immune response. For example, TLR9 agonists, such as CpG oligodeoxynucleotides, have been shown to be potent immunostimulatory agents that can enhance the magnitude and quality of the immune response to vaccines. nih.gov In the context of melanoma vaccines, the use of CpG as an adjuvant in combination with peptide antigens, including those from gp100, has been shown to increase the frequency of tumor-antigen specific CD8+ T cells. researchgate.net
Another TLR agonist that has been investigated is Monophosphoryl lipid A (MPL), a derivative of lipopolysaccharide (LPS) that activates TLR4. frontiersin.org MPL has been used in various adjuvant systems for a range of diseases, including cancer. frontiersin.org The rationale for using PRR ligands as adjuvants is to provide a "danger signal" that mimics a natural infection, thereby activating the immune system to mount a robust and durable response against the target antigen. ox.ac.uk
The choice of PRR ligand can influence the type of immune response generated. For instance, some TLR agonists may preferentially drive a Th1-biased response, which is characterized by the production of IFN-γ and is generally considered beneficial for anti-tumor immunity. frontiersin.org Therefore, the rational selection of PRR ligands as adjuvants is a key strategy for optimizing the efficacy of gp100-based cancer vaccines.
Methodologies and Research Techniques
Peptide Synthesis and Purification for Research Applications
The foundation of any research on gp100 peptides is the ability to produce a pure, well-characterized synthetic version of the epitope. For research applications, these peptides are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Following synthesis, the crude peptide is cleaved from the resin and must undergo a rigorous purification process. The most common method for this is high-performance liquid chromatography (HPLC). jpt.com The purity of the final peptide product is critical for accurate and reproducible experimental results and is typically verified by analytical HPLC and mass spectrometry to confirm the correct molecular weight and sequence. jpt.comaacrjournals.org Purified peptides are often stored as a lyophilized (freeze-dried) powder at -20°C to ensure stability. innopep.comwatsonbio.com
Structural Biology Techniques
Understanding the three-dimensional structure of the gp100 peptide when it is bound to an MHC molecule, and how this complex is recognized by a T-cell receptor (TCR), is fundamental to immunology. Structural biology techniques provide atomic-level insights into these interactions.
X-ray Crystallography of Peptide-MHC and TCR-pMHC Complexes
X-ray crystallography is a powerful technique used to determine the precise atomic and molecular structure of a crystal. In the context of gp100, researchers crystallize the peptide in complex with the HLA-A2 molecule (pMHC) and, in more complex studies, with the TCR as well, forming a TCR-pMHC ternary complex. nih.govresearchgate.net
The process involves expressing and purifying the individual components (the peptide, the MHC heavy chain, β2-microglobulin, and the TCR α and β chains), refolding them to form the complex, and then inducing crystallization. nih.gov The resulting crystals are then exposed to a focused beam of X-rays, and the diffraction pattern is used to calculate the electron density and, consequently, the positions of the atoms in the complex.
These crystal structures have revealed critical details about how gp100 peptides are anchored into the binding groove of the HLA-A2 molecule and which peptide residues are exposed for TCR recognition. nih.govresearchgate.net For instance, studies on the related gp100(280-288) peptide (YLEPGPVTA) have shown that specific residues, like Glu3, are crucial for TCR binding. nih.govresearchgate.net Structural analysis of this complex revealed that a substitution at this position can induce a molecular switch, altering the conformation of adjacent residues and abolishing TCR binding. researchgate.net Cryo-electron microscopy (cryo-EM) has also been used to determine the structure of the gp100/HLA-A2/TCR complex, providing high-resolution data on how the TCR engages the pMHC. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
While X-ray crystallography provides a static snapshot of the molecular complex, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the dynamic nature of these molecules in solution. frontiersin.org NMR can be used to study the flexibility and conformational changes of the gp100 peptide within the MHC binding groove. nih.govbiorxiv.org
In these experiments, peptides can be synthesized with specific atoms, such as ¹⁵N, isotopically labeled. nih.gov By analyzing the NMR spectra, researchers can identify if the peptide exists in a single conformation or if it samples multiple distinct conformations. nih.gov For example, NMR studies on a modified MART-1 peptide, another melanoma antigen, revealed that an anchor-modified version sampled multiple conformations within the HLA-A2 binding groove, whereas the native peptide adopted a single conformation. frontiersin.org This conformational flexibility was directly linked to a loss of antigenicity. Similar dynamic behavior has been suggested for gp100 peptides, where computational models and NMR data indicate that the peptide can exhibit flexibility and interconvert between different conformations, which may have significant implications for TCR recognition. biorxiv.org
Biophysical Characterization Methods
Biophysical methods are essential for quantifying the binding affinity, kinetics, and thermodynamics of the interactions between the gp100 peptide, MHC, and TCR. These measurements provide a deeper understanding of the molecular recognition process.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure molecular interactions in real-time. kactusbio.comnih.gov In a typical SPR experiment to study the gp100 system, one molecule, such as the pMHC complex, is immobilized on a sensor chip. kactusbio.combiomol.com The other molecule, the TCR, is then flowed over the surface. The binding between the TCR and the pMHC complex causes a change in the refractive index at the sensor surface, which is detected as a response signal. bio-rad.com
By analyzing the signal over time, researchers can determine the association rate (kₐ) and the dissociation rate (kₑ) of the interaction. bio-rad.com From these rates, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be calculated. researchgate.netkactusbio.com SPR has been used extensively to measure the binding affinities of various TCRs to gp100-pMHC complexes. pnas.orgnih.govbiomol.com For example, SPR was used to demonstrate that different TCRs can have a wide range of affinities for the same gp100 peptide variant. pnas.org It has also been employed to show how modifications to the gp100 peptide sequence can either enhance or abrogate TCR binding. nih.govcardiff.ac.uk
| TCR | Peptide-MHC Complex | Affinity (KD) (µM) | Reference |
|---|---|---|---|
| PMEL17 TCR | A2-YLE (gp100280–288) | 7.6 | nih.gov |
| PMEL17 TCR | A2-YLE-9V (modified gp100280–288) | 6.3 | nih.gov |
| gp100 TCR | A2-YLE (gp100280–288) | 26.5 | nih.gov |
| gp100 TCR | A2-YLE-9V (modified gp100280–288) | 21.9 | nih.gov |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with molecular binding events. nih.govnih.gov This allows for the determination of not only the binding affinity (Kₐ) and stoichiometry (n) but also the enthalpy (ΔH) and entropy (ΔS) of the interaction. tainstruments.commpg.de
In an ITC experiment, a solution of the ligand (e.g., the pMHC complex) is titrated into a solution containing the binding partner (e.g., the TCR). The heat released or absorbed during the binding reaction is measured by the instrument. tainstruments.com The resulting data provides a complete thermodynamic profile of the interaction, which can reveal the driving forces behind the binding event (i.e., whether it is enthalpically or entropically driven). nih.govnih.gov
ITC has been used to study the thermodynamics of TCR recognition of gp100-pMHC complexes. pnas.orgosti.gov For instance, studies on the gp100(209-217) peptide and its anchor-modified variant showed that while both peptides were recognized by a specific TCR, the thermodynamic signatures of the interactions were strikingly different. pnas.org The improved affinity for the modified peptide was driven by a much more favorable enthalpy change, which was offset by an unfavorable entropy change, suggesting differences in the flexibility of the pMHC complex upon TCR binding. pnas.org
| Peptide | Affinity (KD) (µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
|---|---|---|---|---|---|
| WT (ITDQVPFSV) | 1.7 | -7.9 | -12.7 | 4.8 | pnas.org |
| T2Met (IMDQVPFSV) | 0.4 | -8.7 | -22.9 | 14.2 | pnas.org |
Compound Names
| Abbreviation/Systematic Name | Full Name/Description |
|---|---|
| gp100 | Glycoprotein (B1211001) 100 |
| HLA-A0201 | Human Leukocyte Antigen-A02:01 |
| MHC | Major Histocompatibility Complex |
| pMHC | Peptide-Major Histocompatibility Complex |
| TCR | T-cell Receptor |
| β2m | Beta-2 microglobulin |
Cellular and Molecular Immunology Techniques
Cellular and molecular immunology techniques are fundamental to understanding the T-cell response to the gp100 (619-627) peptide. These methods allow for the identification, quantification, and functional characterization of T-cells that recognize this specific epitope.
Flow Cytometry for T-cell Phenotyping and Function
Flow cytometry is a powerful technology used to analyze the physical and chemical characteristics of particles, such as cells, as they pass through a laser beam. jrd.or.kr In the context of gp100-specific T-cells, it is invaluable for phenotyping and assessing function. jrd.or.kr
T-cell Phenotyping: Multi-color flow cytometry enables the detailed characterization of T-cell populations specific for gp100. nih.gov By using fluorescently-labeled antibodies against various cell surface and intracellular proteins, researchers can delineate multiple memory and effector T-cell subpopulations. nih.gov For instance, an 8-color flow cytometry panel can be used to analyze gp100-specific CD8+ T-cells, identifying their differentiation status (e.g., naive, central memory, effector memory, terminally differentiated effector) based on markers like CD45RO, CCR7, CD27, CD28, and CD62L. nih.govnih.gov This detailed phenotyping allows for comparisons between gp100-specific T-cells and those specific for other antigens, such as cytomegalovirus (CMV) or influenza (FLU), revealing potential homologous signatures. nih.gov A human TCRαβ+ double-negative T-cell clone reactive to a gp100 peptide was characterized using flow cytometry, confirming its phenotype as CD4−, CD8−, CD3+, TCRαβ+, and expressing various activation markers like CD69, CD95, and CD25. nih.gov
Functional Analysis: Flow cytometry is also employed to measure the functional capacity of gp100-specific T-cells. jrd.or.kr An in-vivo cytotoxic T-lymphocyte (CTL) killing assay utilizes this technique to quantify antigen-specific killing. nih.gov In this assay, target cells pulsed with the gp100 peptide are labeled with a fluorescent dye (like CFSE) and injected into a host. nih.gov Control cells are labeled with a different dye (like Brilliant Violet). nih.gov Flow cytometric analysis of splenocytes at a later time point reveals the reduction in the peptide-pulsed population, providing a direct measure of CTL killing activity in vivo. nih.gov Other functions, such as proliferation and cytokine production, can also be assessed. jrd.or.kr
| Marker | Cell Type/Subset Association | Function in Analysis | Reference |
|---|---|---|---|
| CD3 | Pan T-cell | Identifies all T-lymphocytes. | nih.govsartorius.com |
| CD8 | Cytotoxic T-cell | Identifies the cytotoxic T-cell lineage, a key responder to gp100 peptides. | nih.govsartorius.com |
| CD45RO | Memory T-cells | Distinguishes memory cells from naive T-cells (CD45RA+). | nih.gov |
| CCR7 | Central Memory/Naive T-cells | Used with CD45RO to differentiate central memory (CCR7+) from effector memory (CCR7-) T-cells. | nih.gov |
| CD28 | Costimulatory Molecule | Indicates differentiation and activation status; loss can indicate terminal differentiation. | nih.gov |
| CD56 | NK cells / NKT cells | Identifies T-cells with Natural Killer cell-like properties. | nih.gov |
| CD69 | Early Activation Marker | Indicates recent T-cell activation. | nih.gov |
ELISpot and Intracellular Cytokine Staining
The Enzyme-Linked ImmunoSpot (ELISpot) assay and Intracellular Cytokine Staining (ICS) are two of the most widely used methods for quantifying the frequency and function of antigen-specific T-cells.
ELISpot Assay: The ELISpot assay is a highly sensitive technique that quantifies the number of cells secreting a specific protein, such as a cytokine, at a single-cell level. synexagroup.comsigmaaldrich.com It is particularly well-suited for detecting rare antigen-specific T-cell responses, with a detection threshold that can be significantly lower than other methods. sigmaaldrich.comimmunologyresearchjournal.com In the context of gp100, ELISpot assays are used to measure the frequency of T-cells that produce cytokines like interferon-gamma (IFN-γ) or interleukin-2 (B1167480) (IL-2) upon stimulation with the gp100 (619-627) peptide. googleapis.comucytech.com This provides both qualitative information (the type of cytokine) and quantitative data (the number of responding cells). sigmaaldrich.com The high sensitivity of ELISpot is crucial for monitoring T-cell responses in various settings, including after vaccination or during immunotherapy. ucytech.com
Intracellular Cytokine Staining (ICS): ICS is a flow cytometry-based method that detects cytokines retained within the cell. plos.orgsanquin.org Following stimulation with the gp100 peptide in the presence of a protein transport inhibitor (like Brefeldin A), cells are fixed, permeabilized, and stained with fluorescently-labeled antibodies against specific cytokines. plos.org A key advantage of ICS is its ability to perform multiparametric analysis; it can simultaneously identify the phenotype of the cytokine-producing cell (e.g., CD4+ or CD8+) and measure the expression of multiple cytokines at once. plos.orgsanquin.org This allows for the characterization of polyfunctional T-cells, which can produce several cytokines simultaneously and are often associated with more effective immune responses. sanquin.org However, researchers must be aware of potential artifacts, such as the PMA-induced activation of neutrophils in samples, which can lead to the death of cytokine-expressing T-cells and an underestimation of the response. nih.gov
| Feature | ELISpot | Intracellular Cytokine Staining (ICS) | Reference |
|---|---|---|---|
| Principle | Captures secreted proteins (e.g., cytokines) on a membrane, forming spots that represent individual secreting cells. | Detects intracellular cytokines via flow cytometry after blocking protein secretion. | sigmaaldrich.complos.org |
| Primary Output | Number of antigen-specific cytokine-secreting cells (spot-forming cells). | Percentage of cells in a population (e.g., CD8+ T-cells) that produce a specific cytokine. | sigmaaldrich.comsanquin.org |
| Sensitivity | Extremely high; can detect frequencies as low as 1 in 1,000,000 cells. | High, but generally considered less sensitive than ELISpot for very rare populations. | sigmaaldrich.comimmunologyresearchjournal.com |
| Multiplexing | Possible with fluorescent ELISpot (FluoroSpot), but generally limited to a few analytes. | Excellent; can simultaneously measure multiple cytokines and cell surface markers. | plos.org |
| Cell Phenotyping | Does not directly provide phenotypic information, though cells can be sorted beforehand. | Simultaneously provides detailed phenotypic data (e.g., CD4, CD8, memory markers). | sigmaaldrich.complos.org |
| Cell Viability | Cells remain viable and can potentially be recovered for further analysis. | Cells are fixed and permeabilized, and therefore are not viable after the assay. | immunologyresearchjournal.complos.org |
T-cell Cloned Line Generation and Characterization
To perform in-depth studies of T-cell function and T-cell receptor (TCR) properties, researchers generate clonal populations of T-cells, where every cell is genetically identical and expresses the same TCR.
The process often begins with the isolation of peripheral blood mononuclear cells (PBMCs) from a donor, typically one who is HLA-A2-positive for studying HLA-A2-restricted epitopes like gp100 (619-627). nih.govnih.gov These PBMCs can be stimulated in vitro with the gp100 peptide presented by antigen-presenting cells (APCs), such as dendritic cells (DCs). nih.gov This stimulation expands the population of gp100-specific T-cells.
Alternatively, gp100-specific T-cells can be identified directly from PBMCs using MHC-tetramers (MHC molecules complexed with the gp100 peptide) and sorted as single cells using fluorescence-activated cell sorting (FACS). nih.gov These single cells are then cultured under conditions that promote proliferation, typically involving stimulation with phytohemagglutinin (PHA), irradiated "feeder" cells (allogeneic PBMCs), and high concentrations of Interleukin-2 (IL-2). nih.gov
Once a T-cell clone is established, it is extensively characterized. Its specificity is confirmed by testing its reactivity (e.g., cytokine release or cytotoxicity) against target cells pulsed with the gp100 peptide versus irrelevant peptides. nih.gov The phenotype is determined by flow cytometry, and the TCR Vβ family can be identified. nih.gov Functional avidity, a measure of how efficiently the T-cell responds to small amounts of antigen, is assessed by titrating the peptide concentration in functional assays. plos.org The cytotoxic capacity is measured in chromium-release assays against peptide-loaded target cells and, importantly, against gp100-expressing melanoma cell lines to confirm recognition of the naturally processed and presented epitope. nih.govnih.govplos.org
| T-cell Clone | Origin | Key Characteristics | Reference |
|---|---|---|---|
| CTL-45 | Healthy HLA-A2+ donor, stimulated with gp100 peptide-loaded DCs. | CD3+, TCR BV17, CD8+, CD56+. Peptide-specific and killed HLA-A2+/gp100+ melanoma cells. Displayed dual CTL and NK-like activity. | nih.gov |
| T4H2 | Melanoma patient after gp100 peptide vaccination. | CD4-, CD8- (Double Negative), TCRαβ+, TCRVβ17. Secreted IFN-γ and TNF upon antigen recognition and was cytotoxic. | nih.gov |
| 5D10 | Healthy donor, stimulated with gp100(175–189) peptide. | CD4+ Helper T-cell (HTL) clone. HLA-DR53 restricted. Produced IFN-γ in response to peptide and intact melanoma cells. | aacrjournals.org |
| Various Clones | Melanoma patients vaccinated with Melan-A peptide. | Generated by sorting tetramer+ effector memory cells. Used to assess functional avidity and lytic capacity. | nih.gov |
Computational and Bioinformatics Approaches
Computational and bioinformatics tools are indispensable for predicting and analyzing the molecular interactions that underpin the T-cell response to gp100 (619-627).
MHC Binding Prediction Algorithms
The binding of a peptide to a Major Histocompatibility Complex (MHC) molecule is a prerequisite for T-cell recognition. MHC binding prediction algorithms are computational tools that estimate the binding affinity of a given peptide to a specific MHC allele. These tools are crucial for screening entire protein sequences to identify potential T-cell epitopes.
There are several approaches to MHC binding prediction:
Motif-based methods: These early methods identify specific amino acid patterns or "motifs" within a peptide that are favorable for binding to a particular MHC allele, primarily focusing on anchor residues. iiitd.edu.in
Machine Learning-based methods: These are currently the most effective approaches. They use algorithms like artificial neural networks (ANNs) or support vector machines (SVMs) trained on large datasets of experimentally measured peptide-MHC binding affinities or naturally presented peptides identified through mass spectrometry. Tools like NetMHCpan and MHCflurry are prominent examples.
Structure-based methods: These methods use the three-dimensional structures of peptide-MHC complexes to calculate the binding energy of a new peptide in the MHC groove. While logically sound, they are computationally intensive. iiitd.edu.in
For the gp100 (619-627) peptide (sequence: RLMKQDFSV), these algorithms can predict its binding affinity to its known restricting allele, HLA-A*0201, and also screen for potential binding to other HLA alleles. innopep.com This is important for understanding the potential applicability of this epitope across diverse human populations. Researchers have successfully used such algorithms to identify other promiscuous helper T-cell epitopes from the full gp100 protein. aacrjournals.org
| Algorithm Type | Methodology | Example Tool(s) | Reference |
|---|---|---|---|
| Quantitative Matrix | Uses matrices of coefficients that represent the contribution of each amino acid at each position to the overall binding affinity. | MHCPred | nih.gov |
| Artificial Neural Network (ANN) | A machine learning approach trained on large datasets of known binders to learn complex patterns of binding. | NetMHCpan | |
| Structure-Based | Calculates binding energy based on the 3D structure of the peptide-MHC complex. | (Generally in development, less common for high-throughput screening) | iiitd.edu.in |
Molecular Dynamics Simulations of Peptide-MHC-TCR Interactions
While MHC binding is necessary, it is the three-way interaction between the peptide, MHC, and the T-cell receptor (TCR) that determines the ultimate immune response. Molecular dynamics (MD) simulations provide a computational "microscope" to visualize and understand the atomic-level movements and forces governing this critical recognition event. biorxiv.orgblopig.com
MD simulations model the movement of atoms in the pMHC-TCR complex over time, revealing the system's flexibility and dynamics. blopig.com These simulations can show how the gp100 (619-627) peptide sits (B43327) within the MHC groove and how its specific amino acid side chains are presented to the TCR. biorxiv.org Researchers can use these simulations to understand how even subtle changes in the peptide sequence can alter the conformation of the MHC, which in turn affects the strength and duration of the TCR interaction. nih.gov
Key insights from MD simulations include:
Interaction Footprint: Identifying the key contact points between the TCR and the pMHC complex. blopig.com
Conformational Dynamics: Observing how the peptide and MHC surface fluctuate, which can be crucial for TCR engagement. biorxiv.orgcardiff.ac.uk
Mechanosensing: Using techniques like steered molecular dynamics (SMD), where force is applied to the complex, to simulate how mechanical forces might affect the bond lifetime, a concept known as TCR mechanosensing. nih.govembopress.org
By studying the gp100/HLA-A2/TCR complex, MD simulations can help explain the structural basis for T-cell recognition and provide a framework for designing modified peptides with enhanced immunogenicity. biorxiv.orgcardiff.ac.uk
Epitope Prediction and Neoantigen Identification
The identification and characterization of tumor-associated antigens are foundational to the development of cancer immunotherapies. The glycoprotein 100 (gp100) is a melanocyte differentiation antigen that has been a significant focus of research in melanoma immunotherapy. dbaitalia.itbachem.commedchemexpress.com Within this protein, the peptide fragment gp100 (619-627), with the amino acid sequence Arginine-Leucine-Methionine-Lysine-Gln-Aspartic acid-Phenylalanine-Serine-Valine (RLMKQDFSV), has been identified as a key epitope. nih.govinnopep.com This section details the methodologies and research techniques employed in the prediction of this epitope and the broader context of its identification as a target for the immune system.
Epitope Prediction
The prediction of T-cell epitopes from the amino acid sequence of a protein is a critical step in identifying potential targets for immunotherapy. For gp100, computational algorithms have been utilized to identify peptide sequences with the potential to bind to Major Histocompatibility Complex (MHC) molecules, a prerequisite for T-cell recognition.
One common approach involves using algorithms that score peptide sequences based on their predicted binding affinity for specific MHC alleles. aacrjournals.org These algorithms analyze the amino acid sequence of the target protein, such as gp100, for the presence of binding motifs for different HLA alleles. aacrjournals.org For instance, algorithms have been developed based on tables that assign a value for each possible amino acid at specific positions within a 9-amino acid binding core for alleles like HLA-DRB10101, DRB10401, and DRB1*0701. aacrjournals.org By calculating the potential binding interactions of primary and secondary anchor residues, these tools can predict promiscuous helper T-cell (HTL) epitopes capable of eliciting an immune response across individuals with diverse HLA types. aacrjournals.org
Research has successfully used such computer-based algorithms to identify potential promiscuous MHC class II-restricted epitopes from gp100. aacrjournals.org While gp100 (619-627) is known as an HLA-A*0201 restricted epitope (MHC class I), similar predictive methodologies are fundamental in narrowing down candidate peptides from a full-length protein for subsequent experimental validation. innopep.comwatsonbio.com The process involves selecting synthetic peptides based on high prediction scores and then testing their ability to stimulate T-cells in vitro. aacrjournals.org
| Parameter | Description | Example Application for gp100 |
| Prediction Algorithm | Computational tool based on scoring matrices or machine learning models to predict peptide-MHC binding. | Use of algorithms based on published tables (e.g., Southwood et al.) to predict binding to HLA-DR alleles. aacrjournals.org |
| MHC Allele | The specific HLA molecule for which binding is being predicted. | Prediction for common alleles like HLA-A*0201 for cytotoxic T lymphocyte (CTL) epitopes or HLA-DR alleles for helper T-cell epitopes. innopep.comaacrjournals.org |
| Peptide Core | The 9-amino acid sequence that typically represents the core binding region within an epitope. | Analysis of 9-amino acid core regions within the gp100 sequence for primary and secondary anchor residue interactions. aacrjournals.org |
| Binding Score | A numerical value representing the predicted affinity of the peptide for the MHC molecule. | High scores guide the selection of peptides for synthesis and experimental testing. aacrjournals.org |
Neoantigen Identification
The term "neoantigen" typically refers to novel peptides that arise from tumor-specific somatic mutations and are not present in the normal human genome. bachem.com These are highly attractive targets for immunotherapy as they are truly foreign to the host, minimizing the risk of central tolerance. bachem.com
However, gp100 is classified as a melanocyte differentiation antigen, meaning it is a "self" protein expressed on both normal melanocytes and melanoma cells. bachem.comnih.gov Antigens like gp100 generally exhibit lower immunogenicity because the immune system is often tolerant to them. bachem.com The peptide gp100 (619-627) is therefore more accurately described as a tumor-associated antigen or a differentiation antigen epitope, rather than a classical neoantigen.
The identification of naturally processed and presented epitopes like gp100 (619-627) has been achieved through direct methods rather than solely relying on mutation-based neoantigen prediction pipelines. A key technique involves the elution of peptides directly from HLA molecules on the surface of autologous tumor cells. ucl.ac.be This method provides direct evidence that a particular peptide is being naturally processed by the tumor cell and presented to the immune system. Following elution, the peptides are analyzed and identified using mass spectrometry. The gp100 (619-627) epitope was identified as being presented by HLA-A2 on autologous tumor cells. ucl.ac.be
In vitro assessment of immune reactivity is another critical step. This involves co-culturing T-cells from a patient with antigen-presenting cells (APCs), such as dendritic cells, that have been pulsed with the candidate peptide. nih.gov An immune response, measured by cytokine release or T-cell proliferation, confirms the peptide's ability to activate T-cells. nih.govaacrjournals.org For example, post-vaccination peripheral blood mononuclear cells (PBMCs) from patients have been tested against various gp100 peptides to assess the induction of a specific immune response. nih.gov
| Technique | Description | Finding for gp100 (619-627) |
| Peptide Elution | Peptides bound to HLA molecules on the surface of tumor cells are isolated and identified. | The gp100 (619-627) peptide was identified by elution from HLA-A2 molecules on melanoma cells. ucl.ac.be |
| Mass Spectrometry | A technique used to determine the precise amino acid sequence of the eluted peptides. | Confirmed the identity of the synthetic gp100 (619-627) peptide used in studies. nih.gov |
| In Vitro T-Cell Assay | Functional assays to measure the ability of a peptide to stimulate T-cells. | Peptides are tested for their capacity to stimulate gp100-specific T-cells from healthy volunteers or patients. aacrjournals.org |
| Cell Line Analysis | Use of cultured melanoma cell lines with known HLA types to study immune recognition. | Melanoma cell lines, both positive and negative for HLA-A2, are used to confirm the HLA-restriction of T-cell reactivity. nih.gov |
Compound and Protein Nomenclature
| Name | Type |
| gp100 (619-627) | Peptide Epitope |
| Glycoprotein 100 (gp100) | Protein |
| HLA-A0201 | MHC Class I Allele |
| HLA-DRB10101 | MHC Class II Allele |
| HLA-DRB10401 | MHC Class II Allele |
| HLA-DRB10701 | MHC Class II Allele |
| Arginine | Amino Acid |
| Leucine (B10760876) | Amino Acid |
| Methionine | Amino Acid |
| Lysine | Amino Acid |
| Glutamine | Amino Acid |
| Aspartic acid | Amino Acid |
| Phenylalanine | Amino Acid |
| Serine | Amino Acid |
| Valine | Amino Acid |
Broader Academic Implications and Future Research Directions
Understanding Fundamental Principles of Antigen Recognition
The interaction between a T-cell receptor (TCR) and a peptide-Major Histocompatibility Complex (pMHC) is the cornerstone of cellular immunity. Studies involving gp100 epitopes have been pivotal in dissecting the biophysical and structural nuances of this recognition process.
It is increasingly understood that pMHCs are not static platforms for peptide presentation but are dynamic entities whose physical properties are tuned by the bound peptide. frontiersin.org This concept, known as dynamic allostery, suggests that motions within the pMHC can influence interactions with various binding partners, including TCRs. frontiersin.orgosti.gov Research on gp100 has provided compelling evidence for this phenomenon.
Studies have shown that even subtle modifications to peptide anchor residues, which are buried within the MHC binding groove and not directly in contact with the TCR, can allosterically modulate T-cell recognition. osti.govnih.gov For instance, when examining TCRs specific for the gp100(209-217) antigen presented by HLA-A2, different TCRs could distinguish between the wild-type peptide and a variant with a single amino acid substitution at the primary anchor position 2. osti.govnih.gov This discrimination occurred despite the absence of significant structural changes in the pMHC complex, pointing towards peptide-induced changes in the dynamics of the MHC protein. osti.govnih.gov Molecular dynamics simulations have confirmed that different gp100 peptides can alter the flexibility of the HLA-A2 protein at regions both near and far from the peptide binding groove, including the distal α3 domain. frontiersin.org This peptide-dependent tuning of MHC dynamics is believed to be a key mechanism influencing the specificity and sensitivity of TCR recognition. nih.govresearchgate.netnih.gov
The architecture of the T-cell receptor itself plays a decisive role in determining the functional outcome of antigen recognition. nih.gov Research using gp100-specific TCRs has demonstrated that receptors recognizing the exact same pMHC can elicit vastly different T-cell responses, challenging the hypothesis that TCR affinity and subsequent IFN-γ release are the sole determinants of optimal T-cell function. nih.gov
A study involving three different human TCRs reactive to the same gp100-derived peptide in the context of HLA-A*0201 found that while all three mediated IFN-γ responses that correlated with their affinity, one TCR (SILv44) uniquely induced superior IL-17A release. nih.gov Importantly, T-cells expressing this specific TCR demonstrated superior anti-tumor responses in vivo. nih.gov Molecular modeling suggested that architectural differences in how each TCR docked with the pMHC complex could provide a structural basis for these varied physiological outcomes. nih.gov This highlights that parameters beyond simple binding affinity, likely rooted in the specific geometry and dynamics of the TCR-pMHC interface, are critical in shaping the T-cell's cytokine profile and ultimate anti-tumor efficacy. nih.govresearchgate.net Further studies have shown that T-cells can be successfully engineered to express gp100-specific TCRs, and these cells demonstrate antigen-specific reactivity against melanoma cells, including target cell lysis and cytokine production. frontiersin.orgresearchgate.netoncotarget.com
| TCR Specificity | Key Research Finding | Implication for T-Cell Physiology |
| gp100/HLA-A2 | Different TCRs recognizing the same pMHC elicit varied cytokine profiles (IFN-γ vs. IL-17A). nih.gov | TCR architecture, not just affinity, dictates the nature of the T-cell response and its anti-tumor potential. nih.gov |
| gp100(280–288)/HLA-A2 | A single TCR can be used to engineer primary human T-cells, which then specifically lyse gp100-positive melanoma cells and produce TNFα. frontiersin.orgresearchgate.net | TCR gene transfer is a viable strategy for creating tumor-reactive T-cells for therapeutic use. frontiersin.orgresearchgate.net |
| gp100(209-217) | TCRs show varied sensitivity to anchor-modified gp100 peptides, with one TCR binding more weakly and another binding more tightly than to the wild-type. osti.gov | The specific TCR architecture determines how it "senses" allosteric changes in the pMHC complex. osti.gov |
Dynamic Nature of Peptide/MHC Complexes and Allostery.
Strategies for Enhancing Immunogenicity of Self-Epitopes
A major challenge in cancer immunotherapy is that most tumor-associated antigens, like gp100, are non-mutated "self" antigens, to which the immune system is often tolerant. rupress.orgnih.gov Research on gp100 has been at the forefront of developing strategies to break this tolerance and enhance the immunogenicity of self-epitopes.
One of the most successful strategies has been the rational design of Altered Peptide Ligands (APLs). nih.gov APLs are synthetic versions of natural epitopes that have been modified, typically at MHC anchor residues, to increase their binding affinity to the MHC molecule. rupress.orgoup.com This enhanced binding leads to a more stable pMHC complex, which can more potently stimulate T-cells. rupress.orgnih.gov
Numerous studies have successfully used this approach for gp100 epitopes. By substituting amino acids at HLA-A*0201 anchor positions in peptides like gp100(209-217) and gp100(280-288), researchers created modified peptides with significantly higher binding affinity than their wild-type counterparts. oup.comnih.gov These APLs, sometimes called "superagonists," were more effective at inducing melanoma-reactive cytotoxic T-lymphocytes (CTLs) from patients' peripheral blood. oup.com For example, immunization of mice with a recombinant vaccinia virus encoding the human version of gp100, which differs from the mouse version within a key epitope, induced self-reactive T-cells that could treat established melanoma. rupress.orgnih.govresearchgate.net This enhanced immunogenicity was traced back to the human peptide having a much greater avidity for the MHC class I molecule. rupress.orgnih.gov This principle demonstrates that high-affinity APLs can be rationally designed to break tolerance and generate effective anti-tumor immune responses. rupress.orgaacrjournals.orgsb-peptide.com
| Original Epitope | Modification Strategy | Result |
| gp100(209–217) | Substitution at position 2 (Threonine to Methionine) to improve HLA-A2 binding. rupress.orgnih.gov | Increased stability of the pMHC complex and enhanced ability to induce gp100-specific CTLs in vitro and in vivo. rupress.orgnih.gov |
| gp100(25–33) | Use of the human gp100 sequence, which has higher affinity for mouse H-2Db than the native mouse sequence. rupress.orgnih.gov | Induced cross-reactive, tumoricidal T-cells in mice, breaking tolerance to the self-antigen. rupress.orgnih.gov |
| gp100(280–288) | Double amino acid mutation (APL S4S6). frontiersin.orgnih.gov | Acted as a partial agonist, dissecting T-cell cytotoxicity from the production of certain cytokines. frontiersin.orgnih.gov |
Delivering the antigen to the immune system in an effective manner is as crucial as the antigen's intrinsic immunogenicity. Research on gp100 has spurred the development of various advanced antigen delivery platforms.
Viral Vectors: Recombinant viruses, such as vaccinia virus and adenovirus, have been engineered to express gp100 antigens. rupress.orgresearchgate.netnih.govnih.gov These vectors can infect host cells, leading to the production of the gp100 antigen and its presentation to the immune system. rupress.orgnih.gov Studies have shown that immunizing with a recombinant vaccinia virus encoding an anchor-fixed version of a gp100 epitope successfully elicited anti-self CD8+ T-cells. nih.gov
DNA Vaccines: DNA vaccines, which involve the direct administration of a plasmid encoding the target antigen, offer advantages in terms of safety and ease of production. researchgate.net DNA vaccines encoding human or mouse gp100 have been tested in clinical trials for melanoma patients. researchgate.net To improve their efficacy, which can be limited when using "naked" DNA, they are often combined with delivery systems like nanoparticles. jst.go.jpnih.gov A splenic delivery system using a ternary complex of plasmid DNA, polyethyleneimine (PEI), and γ-polyglutamic acid (γ-PGA) to deliver a gp100 DNA vaccine markedly suppressed tumor growth in mouse models. jst.go.jpjst.go.jp
Nanoparticle Delivery: Nanoparticles represent a highly versatile platform for delivering cancer antigens and adjuvants. frontiersin.orgnih.gov Various nanoparticle types, including liposomes, polymeric nanoparticles (e.g., PLGA), and protein-based nanoparticles, have been used to deliver gp100. nih.govnih.govaacrjournals.orgtandfonline.com These particles can protect the antigen from degradation, facilitate uptake by antigen-presenting cells (APCs), and allow for the co-delivery of immune-stimulating adjuvants. aacrjournals.orgtandfonline.com A novel protein nanoparticle platform co-delivering a gp100 antigen and a CpG adjuvant was shown to increase gp100-specific T-cell responses and prolong survival in a melanoma model. aacrjournals.org Similarly, lipid nanoparticles (LNPs) have been used to deliver mRNA encoding gp100, leading to potent CD8+ T-cell activation and reduced tumor volume. nih.govnih.gov
| Delivery Platform | Antigen/Payload | Key Finding |
| Recombinant Vaccinia Virus | Full-length human gp100 or gp100 minigenes. rupress.orgnih.govresearchgate.net | Effectively induced self-reactive, tumoricidal CD8+ T-cells in mice. rupress.orgnih.gov |
| DNA Vaccine | Plasmid DNA encoding gp100. researchgate.netjst.go.jp | Suppressed tumor growth when delivered via a specialized nanoparticle system targeting the spleen. jst.go.jpjst.go.jp |
| Protein Nanoparticles | gp100 peptide + CpG adjuvant. aacrjournals.org | Increased gp100-specific IFN-γ production and tumor-infiltrating CD8+ T-cells. aacrjournals.org |
| Lipid Nanoparticles (LNPs) | mRNA encoding gp100. nih.gov | Induced potent CD8+ T-cell responses and extended survival in a mouse melanoma model. nih.gov |
Rational Design of Altered Peptide Ligands (APLs) and Superagonists.
Development of Advanced Immunological Tools
The intense investigation of gp100-specific immune responses has directly contributed to the creation of sophisticated tools for both basic research and clinical application. The development of high-affinity APLs and superagonists provides researchers with powerful reagents to stimulate and detect rare antigen-specific T-cells. rupress.orgoup.com Furthermore, the isolation and characterization of high-avidity TCRs specific for gp100 epitopes have enabled the advancement of adoptive T-cell therapy. nih.govaai.org In this approach, a patient's T-cells are genetically engineered to express a potent, tumor-recognizing TCR before being infused back into the patient. researchgate.netoncotarget.com Researchers have successfully generated T-cells expressing gp100-specific TCRs that can recognize and kill melanoma cells. researchgate.netmdpi.com To overcome tumor escape mechanisms like antigen loss, dual-receptor T-cells have been created by introducing both a gp100-specific TCR and a CAR specific for a different tumor antigen (e.g., CSPG4) into the same T-cell. mdpi.comresearchgate.net These advanced cellular engineering tools, born from the fundamental study of antigens like gp100, represent the cutting edge of personalized cancer immunotherapy.
Generation of High-Affinity Binders for pMHC Complexes
A primary challenge in cancer immunotherapy is the relatively weak affinity of most T-cell receptors (TCRs) for self-antigens like gp100, which are expressed on both melanoma cells and healthy melanocytes. researchgate.net This low affinity can lead to immune tolerance, allowing tumors to evade detection and destruction. Consequently, a major research focus has been the generation of high-affinity binders for the gp100 peptide/MHC (pMHC) complex to elicit more potent anti-tumor responses.
One strategy involves the use of "altered peptide ligands" (APLs). In this approach, amino acids in the native gp100 peptide sequence are substituted. These modifications can enhance the binding affinity of the peptide to the MHC molecule or improve its recognition by the TCR. frontiersin.orgeur.nl For example, modifications at HLA-A*02:01-binding residues of the gp100 antigen have been shown to improve the induction of melanoma-reactive cytotoxic T-lymphocytes (CTLs). frontiersin.orgeur.nl However, this approach requires caution, as some APLs can induce T-cell responses that are ineffective at recognizing the original, unmodified tumor epitope. oup.com
Another promising avenue is the engineering of high-affinity TCRs for adoptive T-cell therapy. This involves isolating T-cells with some reactivity to gp100, genetically modifying their TCRs to have a much higher affinity for the gp100 pMHC target, and then infusing these enhanced T-cells back into the patient. While early clinical trials using affinity-engineered TCRs against gp100 have shown improved clinical response rates, they have also been associated with on-target, off-tumor toxicities due to the destruction of normal melanocytes. researchgate.net Structural analyses of the TCR-pMHC interaction, such as those performed on the gp100(280-288) epitope, are crucial for understanding the precise mechanisms of recognition and for guiding the rational design of TCRs with improved specificity and safety. researchgate.net
| Research Approach | Description | Key Findings & Challenges |
| Altered Peptide Ligands (APLs) | Modification of the gp100 peptide sequence to enhance MHC binding or TCR recognition. | Can generate more potent T-cell responses. oup.com A key challenge is ensuring that the T-cells activated by the APL can still effectively recognize the native peptide on tumor cells. oup.com |
| Affinity-Engineered TCRs | Genetic modification of T-cell receptors to increase their binding affinity for the gp100-pMHC complex. | Has led to improved clinical responses in melanoma patients. researchgate.net Significant challenges include on-target, off-tumor toxicities, such as the destruction of healthy melanocytes. researchgate.net |
Novel Assays for Quantifying T-Cell Responses
The accurate measurement of T-cell responses against gp100 (619-627) is critical for evaluating the efficacy of cancer vaccines and other immunotherapies. Several assays are employed to quantify the frequency and function of antigen-specific T-cells.
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method used to enumerate antigen-specific lymphocytes by measuring their secretion of proteins like cytokines. nih.gov The IFN-γ ELISPOT assay is commonly used to monitor T-cell responses in clinical trials. nih.gov For assessing cytotoxic potential more directly, the Granzyme B (GrB) ELISPOT assay has emerged as a superior alternative, as GrB is a key mediator of target cell death. nih.gov Studies with melanoma patients vaccinated with a modified gp100 peptide found that reactivity in the GrB ELISPOT was more closely associated with cytotoxicity than the IFN-γ ELISPOT or tetramer assays. nih.gov
MHC Tetramer staining is another widely used technique. This method uses fluorescently labeled pMHC tetramers to directly stain and quantify T-cells with TCRs specific for that particular pMHC complex via flow cytometry. This allows for the enumeration and phenotyping of gp100-specific T-cells. researchgate.net
Functional assays like the Chromium-51 (B80572) (⁵¹Cr)-release assay have been a historical standard for measuring the lytic activity of cytotoxic T-lymphocytes. However, ELISPOT assays are now often favored due to their significantly higher sensitivity. nih.gov More recently, reporter assays, such as those using an NFAT (Nuclear Factor of Activated T-cells) reporter construct , have been developed. These assays measure the activation of the NFAT transcription factor, a key event in T-cell activation, upon antigen recognition. frontiersin.orgeur.nl
| Assay Type | Principle | Application to gp100 (619-627) |
| IFN-γ ELISPOT | Quantifies T-cells based on their secretion of Interferon-gamma upon antigen stimulation. | Commonly used to monitor the frequency of gp100-specific T-cell responses post-vaccination. nih.govresearchgate.net |
| Granzyme B ELISPOT | Quantifies T-cells based on their secretion of the cytotoxic molecule Granzyme B. | Considered a more direct measure of the lytic potential of gp100-specific CTLs. nih.gov |
| MHC Tetramer Staining | Uses fluorescently labeled pMHC complexes to directly identify and count antigen-specific T-cells. | Allows for direct visualization and quantification of gp100-specific CD8+ T-cells. researchgate.net |
| ⁵¹Cr-Release Assay | Measures the ability of CTLs to lyse target cells loaded with the specific peptide. | A traditional, direct functional assay for cytotoxicity, though less sensitive than ELISPOT. nih.gov |
| NFAT Reporter Assay | Measures the activation of the NFAT transcription factor in T-cells following antigen recognition. | Used to assess the specific activation of TCR-engineered T-cells in response to gp100-positive cells. frontiersin.orgeur.nl |
Unresolved Questions and Emerging Research Avenues
Despite significant progress, several questions regarding the immunology of gp100 (619-627) remain unanswered, opening up new avenues for research.
Impact of Post-Translational Modifications on gp100 (619-627) Presentation
The processing and presentation of antigens can be profoundly affected by post-translational modifications (PTMs) such as glycosylation. howarthgroup.org The gp100 protein is a glycoprotein (B1211001), and the carbohydrate moieties attached to it can influence how it is processed and which epitopes are generated and presented by MHC molecules. howarthgroup.orgfrontiersin.org PTMs can alter the three-dimensional structure of the protein, potentially hiding or exposing protease cleavage sites, which in turn determines the repertoire of peptides available for MHC loading. howarthgroup.org
An emerging area of research is the deliberate glycan modification of the gp100 antigen to enhance its immunogenicity. One study demonstrated that modifying the full-length gp100 protein with high-mannose glycans could specifically target it to the DC-SIGN receptor on dendritic cells. nih.gov This targeting resulted in enhanced antigen uptake and presentation to gp100-specific CD4+ T-cells. nih.gov This suggests that the "glyco-code" of melanoma cells is a critical factor in immune recognition and that manipulating it could be a powerful strategy for vaccine development. frontiersin.org Unresolved questions include identifying the specific PTMs present on gp100 in vivo and understanding how these modifications precisely alter the processing that leads to the generation of the gp100 (619-627) epitope.
Interplay with Innate Immune System Components
While the focus on gp100 has largely been on adaptive T-cell responses, the innate immune system plays a crucial role in initiating and shaping this response. Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and are central to this interplay. tandfonline.comnih.gov Strategies using DCs loaded with gp100 have been shown to be highly effective at generating anti-melanoma immunity, enhancing the cytotoxic activities of both NK cells and CTLs. nih.gov
Furthermore, the local inflammatory environment, influenced by innate immune cells, is critical. Vaccination with allogeneic DCs combined with an adenovirus encoding gp100 was found to create a pro-inflammatory milieu that recruited NK cells and neutrophils, activating host DCs and leading to the generation of gp100-specific CD8+ T-cells. tandfonline.com Adjuvants that activate the innate immune system are also key. For instance, plasmid DNA vaccines for gp100 contain unmethylated CpG motifs that stimulate Toll-like receptor 9 (TLR9), activating innate immunity and boosting the adaptive response. nih.gov Similarly, using IFN-α as an adjuvant with gp100 peptides has been shown to activate monocyte and DC precursors. researchgate.net An emerging avenue involves fusing gp100 to chemokines that attract DCs, such as MIP3α, to improve vaccine targeting and immunogenicity. bmj.com A key unresolved question is how to optimally harness these innate immune components to overcome the immunosuppressive tumor microenvironment and drive robust, durable T-cell responses against gp100-expressing tumors.
High-Throughput Screening for gp100 (619-627) Specific T-Cells
The development of personalized immunotherapies, such as adoptive T-cell transfer, relies on the ability to rapidly identify and isolate rare tumor-reactive T-cells from a patient's blood or tumor. High-throughput screening (HTS) methods are essential for this purpose. While not always specific to the 619-627 epitope, HTS approaches developed for tumor antigens are directly applicable.
One such approach is the use of in vitro amplified T-cell library screening. This method can estimate the precursor frequencies of tumor-antigen specific CD4+ T-cells at a high level of sensitivity from a small amount of biological material. researchgate.net This technique is HLA-independent and allows for the simultaneous screening of a large number of antigens. researchgate.net Another HTS method involves flow cytometry-based functional screens. These can be used to rapidly select for functional receptors from large libraries of candidates, which could be adapted to screen for TCRs with high affinity and specificity for gp100 (619-627). The development and refinement of these HTS technologies will be crucial for accelerating the discovery of potent anti-tumor T-cells and the development of next-generation T-cell-based therapies.
Q & A
Q. What experimental methodologies are used to characterize the structural stability of gp100 (619-627) in vitro?
To assess structural stability, researchers often employ circular dichroism (CD) spectroscopy to analyze secondary structure integrity under varying pH and temperature conditions. Mass spectrometry can confirm peptide purity and degradation patterns. For functional validation, surface plasmon resonance (SPR) quantifies binding affinity to MHC class I molecules. These methods should be cross-validated with in silico molecular dynamics simulations to predict conformational changes under physiological conditions .
Q. How is the immunogenicity of gp100 (619-627) evaluated in preclinical models?
Preclinical evaluation involves immunizing transgenic mice expressing human HLA-A*0201 with the peptide, followed by ELISpot assays to quantify interferon-γ secretion by antigen-specific T cells. In vivo tumor challenge models (e.g., B16 melanoma grafts) assess protective immunity. Flow cytometry profiles CD8+ T-cell activation markers (e.g., CD69, CD44). Researchers must control for adjuvant effects by comparing results across formulations (e.g., Freund’s adjuvant vs. liposomal delivery) .
Q. What statistical approaches are appropriate for analyzing gp100 (619-627)-specific T-cell response data?
Non-parametric tests (e.g., Mann-Whitney U) are recommended for skewed response distributions. For longitudinal studies, mixed-effects models account for inter-subject variability. Survival analysis (Kaplan-Meier curves with log-rank tests) correlates T-cell responses with tumor progression. Sensitivity analyses should address outliers, particularly in small cohorts .
Advanced Research Questions
Q. How can researchers resolve contradictions in gp100 (619-627) clinical trial outcomes, such as variable tumor regression rates?
Meta-analyses of phase I/II trials should stratify data by variables like HLA subtype heterogeneity, peptide dosage, and adjuvant type. Mechanistic studies using single-cell RNA sequencing can identify transcriptional signatures linked to non-responders. Bayesian hierarchical models quantify uncertainty in effect sizes across studies. Comparative immunopeptidomics may reveal competing antigen presentation pathways that dilute gp100 efficacy .
Q. What strategies optimize the design of gp100 (619-627)-based combination therapies to overcome immune evasion?
Rational combinatorial approaches include pairing gp100 vaccines with checkpoint inhibitors (e.g., anti-PD-1) to reverse T-cell exhaustion. Experimental designs should use factorial ANOVA to test synergy, with endpoints like tumor-infiltrating lymphocyte density and cytokine multiplex profiling. In vitro co-culture models (e.g., T cells + patient-derived tumor organoids) validate mechanistic hypotheses before clinical translation .
Q. How can oxygen vacancy engineering principles (from materials science) inspire novel gp100 (619-627) delivery systems?
Surface-modified nanoparticles with oxygen-deficient metal oxides (e.g., BiPO4 nanocubes ) enhance peptide stability via electrostatic interactions. Researchers can adapt photodynamic activation methods to spatiotemporally control peptide release in tumors. Electrochemical impedance spectroscopy (EIS) evaluates carrier-peptide binding efficiency, while in vivo imaging tracks biodistribution .
Q. What computational frameworks improve the prediction of gp100 (619-627)-MHC binding dynamics for personalized vaccines?
Machine learning models (e.g., neural networks trained on MHC-peptide binding databases) predict binding affinities across HLA alleles. Molecular docking simulations refine epitope orientation, while free-energy perturbation calculations quantify the impact of post-translational modifications. Validation requires correlation with in vitro binding assays and clinical response data .
Methodological Guidelines
- Data Contradiction Analysis : Use Fisher’s combined probability test to assess whether conflicting results across studies arise from chance or methodological differences. Reanalyze raw datasets (if available) using uniform preprocessing pipelines .
- Ethical Reporting : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Disclose conflicts of interest, particularly in industry-sponsored trials, and use CONSORT checklists for clinical trial transparency .
- Literature Synthesis : Systematic reviews should follow PRISMA guidelines, with dual-independent screening to minimize bias. Tools like Covidence streamline data extraction from heterogeneous sources (e.g., preclinical vs. clinical studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
